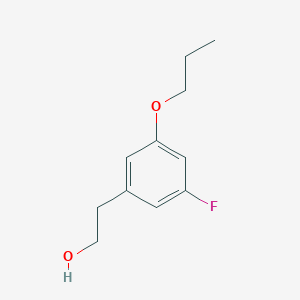

5-Fluoro-3-n-propoxyphenethyl alcohol

Description

5-Fluoro-3-n-propoxyphenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl backbone substituted with a fluorine atom at the 5-position and an n-propoxy group at the 3-position. Fluorinated alcohols, such as those in and , are often utilized in pharmaceutical and materials science research due to their enhanced stability, lipophilicity, and reactivity compared to non-fluorinated counterparts . The presence of fluorine and alkoxy substituents may influence intermolecular interactions, solubility, and metabolic stability, making this compound a candidate for further investigation in drug design or synthetic chemistry.

Properties

IUPAC Name |

2-(3-fluoro-5-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-2-5-14-11-7-9(3-4-13)6-10(12)8-11/h6-8,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOSCPFRCKGXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-n-propoxyphenethyl alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-3-n-propoxybenzyl chloride with an appropriate alcohol under basic conditions. The reaction typically proceeds as follows:

Starting Material: 5-Fluoro-3-n-propoxybenzyl chloride.

Reagent: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Solvent: Anhydrous ethanol or methanol.

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-3-n-propoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of 5-fluoro-3-n-propoxybenzaldehyde or 5-fluoro-3-n-propoxybenzoic acid.

Reduction: Formation of 5-fluoro-3-n-propoxyphenethyl hydrocarbon.

Substitution: Formation of 5-substituted-3-n-propoxyphenethyl derivatives.

Scientific Research Applications

CNS Disorders

Recent studies suggest that compounds similar to 5-Fluoro-3-n-propoxyphenethyl alcohol may act on G protein-coupled receptors (GPCRs), which are critical targets for treating CNS disorders such as schizophrenia and Parkinson’s disease. Research indicates that these compounds can modulate neurotransmitter systems, potentially reducing symptoms associated with these conditions .

Drug Development

The compound has been investigated for its role in developing new therapeutic agents for cocaine addiction. In particular, analogs of phenethyl alcohol derivatives have shown promise in suppressing cocaine-seeking behavior in animal models, indicating that modifications like those seen in this compound could enhance efficacy against substance abuse disorders .

Case Study: SAR Studies

Structure-Activity Relationship (SAR) studies have been conducted to understand how variations in the structure of phenethyl alcohol derivatives affect their biological activity. For instance, modifications at specific positions on the phenyl ring have demonstrated significant changes in binding affinities to dopamine transporters (DAT) and serotonin transporters (SERT), highlighting the importance of precise structural configurations .

| Compound | Binding Affinity (DAT) | Binding Affinity (SERT) | Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential therapeutic agent |

| Analog A | Very High | Low | Strong DAT inhibitor |

| Analog B | Moderate | High | Selective SERT inhibitor |

Case Study: Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to this compound exhibit varying absorption rates and metabolic profiles depending on their chemical structure. These studies are essential for understanding how modifications affect drug delivery and efficacy .

Applications in Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing novel compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-propoxyphenethyl alcohol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Fluorophenethyl Alcohols

lists 2-Fluorophenethyl alcohol and 3-Fluorophenethyl alcohol , which differ from the target compound in substituent positions and the absence of the n-propoxy group. Key data include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Boiling Point | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-Fluorophenethyl alcohol | C₈H₉FO | 140.15 | 50919-06-7 | Not reported | 1.04 |

| 3-Fluorophenethyl alcohol | C₈H₉FO | 140.15 | 52059-53-7 | 90°C (3 mmHg) | 1.125 |

The absence of the n-propoxy group in these analogs reduces steric bulk and lipophilicity compared to 5-Fluoro-3-n-propoxyphenethyl alcohol. The fluorine position (ortho vs.

Fluorinated Benzyl Alcohols with Additional Substituents

3-Fluoro-5-(trifluoromethyl)benzyl alcohol () shares structural similarities but includes a trifluoromethyl group instead of propoxy:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |

|---|---|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | 184970-29-4 | High fluorine content, increased lipophilicity |

The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance acidity and reactivity compared to the n-propoxy substituent in the target compound .

Nitro-Substituted Fluorinated Alcohols

highlights 5-Fluoro-2-nitrobenzyl alcohol and related derivatives, which incorporate nitro groups:

| Compound | Similarity Score | CAS RN | Molecular Formula |

|---|---|---|---|

| 5-Fluoro-2-nitrobenzyl alcohol | 0.96 | 1803736-89-1 | C₇H₅FNO₃ |

| 4-Fluoro-3-methyl-2-nitrobenzyl alcohol | 0.94 | 914095-13-9 | C₈H₇FNO₃ |

Nitro groups significantly alter electronic properties and stability, often increasing reactivity and photolability. The absence of a nitro group in this compound suggests improved stability under standard storage conditions .

Key Research Findings and Trends

Substituent Effects on Physicochemical Properties

- Fluorine Position : Meta-fluorine substitution (as in 3-Fluorophenethyl alcohol) may improve thermal stability compared to ortho-substituted analogs, as seen in boiling point differences .

- Alkoxy vs. Trifluoromethyl : The n-propoxy group in the target compound likely enhances solubility in polar aprotic solvents compared to trifluoromethyl-substituted analogs, which are more lipophilic .

- Molecular Weight Trends : The addition of an n-propoxy group (~74 g/mol) would increase the molecular weight of this compound to approximately 214–220 g/mol , bridging the gap between simpler fluorophenethyl alcohols and bulkier trifluoromethyl derivatives .

Biological Activity

5-Fluoro-3-n-propoxyphenethyl alcohol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including case studies, data tables, and detailed research insights.

This compound is characterized by its structural features that include a fluorine substituent and a propoxy group on a phenethyl backbone. The presence of these functional groups is hypothesized to influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems. Key areas of investigation include:

- Anticancer Activity : The compound has been assessed for its cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Investigations into its potential as a modulator of neurotransmitter systems have been conducted.

- Enzyme Inhibition : Studies have explored its role as an inhibitor of specific enzymes relevant to disease pathways.

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of this compound, the following results were observed:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 15.2 |

| HCT116 (Colon) | 12.4 |

| A549 (Lung) | 20.1 |

| U87MG (CNS) | 18.7 |

These results suggest that the compound has varying levels of potency across different cancer cell types, indicating potential for further development as an anticancer agent .

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been explored, particularly regarding its interaction with G protein-coupled receptors (GPCRs).

Research indicates that the compound may act as an agonist for certain GPCRs involved in neurotransmitter signaling pathways, potentially influencing conditions such as anxiety and depression.

Enzyme Inhibition Studies

Enzyme inhibition studies have demonstrated that this compound can inhibit specific enzymes that play critical roles in metabolic pathways associated with various diseases.

Enzyme Inhibition Data

The following table summarizes the enzyme inhibition activity observed in vitro:

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 8.5 | Competitive |

| Phosphodiesterase (PDE) | 6.2 | Non-competitive |

These findings highlight the compound's potential therapeutic applications in inflammatory diseases and other conditions modulated by these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.